molecular formula C8H6Cl2O2S B3035578 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride CAS No. 335281-13-5

2-(2-Chlorophenyl)ethene-1-sulfonyl chloride

Cat. No. B3035578
CAS RN: 335281-13-5
M. Wt: 237.1 g/mol
InChI Key: AUJUFTDORPTZBS-AATRIKPKSA-N
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Description

2-(2-Chlorophenyl)ethene-1-sulfonyl chloride, also known as Cinnamoyl chloride, is an aromatic organic compound with the molecular formula C8H6Cl2O2S . It has a molecular weight of 237.1 g/mol .


Synthesis Analysis

The synthesis of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride involves the use of 2-chlorostyrene, DMF, and SO2Cl2 . The reaction yields a yellow oil . Another synthesis method involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .


Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride consists of a sulfonyl chloride group attached to a 2-chlorophenyl ethene group .


Chemical Reactions Analysis

2-(2-Chlorophenyl)ethene-1-sulfonyl chloride can participate in various chemical reactions. For instance, it can be used in one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides .


Physical And Chemical Properties Analysis

2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is a liquid at room temperature . It has a density of 1.56 g/mL at 25 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride, focusing on six unique applications:

Organic Synthesis

2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is widely used in organic synthesis as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can significantly alter their chemical properties and reactivity. This compound is particularly useful in the synthesis of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds .

Pharmaceutical Research

In pharmaceutical research, 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is employed in the development of new drugs. Its ability to modify the structure of bioactive molecules makes it valuable for creating novel therapeutic agents. It is often used in the synthesis of potential drug candidates, especially those targeting enzymes and receptors that interact with sulfonyl groups .

Material Science

This compound is also utilized in material science for the modification of polymers and other materials. By incorporating sulfonyl groups, researchers can enhance the thermal stability, mechanical strength, and chemical resistance of materials. This makes it useful in the development of advanced materials for various industrial applications.

Chemical Biology

In chemical biology, 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is used to study protein function and interactions. It can be used to create sulfonylated probes that bind to specific proteins, allowing researchers to investigate protein activity, localization, and interactions within cells. This application is crucial for understanding biological processes and developing targeted therapies .

Agricultural Chemistry

In agricultural chemistry, 2-(2-Chlorophenyl)ethene-1-sulfonyl chloride is used in the synthesis of agrochemicals, including herbicides and pesticides. The introduction of sulfonyl groups can enhance the efficacy and selectivity of these chemicals, making them more effective in controlling pests and weeds while minimizing environmental impact.

ChemicalBook MilliporeSigma BenchChem Biosynth : ChemicalBook : MilliporeSigma

properties

IUPAC Name

(E)-2-(2-chlorophenyl)ethenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJUFTDORPTZBS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)ethene-1-sulfonyl chloride

CAS RN

335281-13-5
Record name (E)-2-(2-chlorophenyl)ethene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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